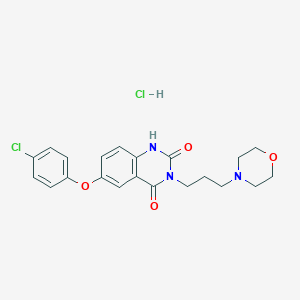

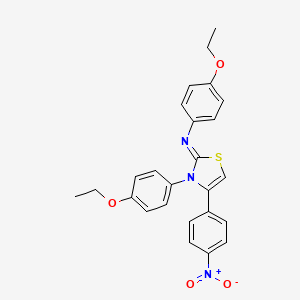

![molecular formula C24H24N4O2 B2471692 4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide CAS No. 847388-02-7](/img/structure/B2471692.png)

4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide” is a compound that falls under the category of imidazo[1,2-a]pyridine derivatives . Imidazo[1,2-a]pyridine cores are increasingly important in the pharmaceutical industry due to their wide range of pharmacological activities .

Synthesis Analysis

Imidazo[1,2-a]pyridine derivatives can be synthesized through various methods. One efficient method involves an iodine-catalyzed process for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations . The product is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, which then undergoes [4 + 1] cycloaddition with tert-butyl isocyanide .

Wissenschaftliche Forschungsanwendungen

Selective BTK Inhibition for Rheumatoid Arthritis Treatment

- Application : Structure-based drug design led to the optimization of selective BTK inhibitors. Among these, 4-tert-butyl-N-(imidazo[1,2-a]pyridin-2-yl)benzamide (also known as 4OT5) emerged as a promising candidate for RA treatment. Notably, the introduction of a benzyl alcohol group and fluorine substitution significantly enhanced its activity .

Antiviral Properties Against DNA and RNA Viruses

- Application : A set of nucleoside and non-nucleoside derivatives based on an extended aromatic system (including imidazole) was synthesized. These compounds were tested for their ability to suppress viral replication in vitro against a wide panel of DNA and RNA viruses. 4-tert-butyl-N-(imidazo[1,2-a]pyridin-2-yl)benzamide demonstrated promising antiviral effects .

Antifungal Activity

- Application : Molecular docking and dynamics studies revealed that 4-tert-butyl-N-(imidazo[1,2-a]pyridin-2-yl)benzamide exhibits potential antifungal effects. Further experimental validation is required to confirm its efficacy .

Imidazole-Based Drug Development

- Application : Researchers explore imidazole-containing compounds for various therapeutic purposes. The presence of imidazole in 4-tert-butyl-N-(imidazo[1,2-a]pyridin-2-yl)benzamide makes it relevant for drug development in multiple areas .

Cancer Research

- Application : While specific studies on 4-tert-butyl-N-(imidazo[1,2-a]pyridin-2-yl)benzamide in cancer research are limited, its imidazole moiety suggests potential for further investigation in oncology .

Neurological Disorders

Wirkmechanismus

Target of Action

The primary target of this compound is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

The compound interacts with its target, CYP51, by inhibiting its function . This inhibition disrupts the formation of ergosterol, leading to alterations in the cell membrane’s structure and function .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway . By inhibiting CYP51, it prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency of ergosterol in the cell membrane, affecting the cell’s viability .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties were analyzed in silico . The analysis suggested that the compound could be moderately toxic to humans . In-vitro toxicity studies are needed to understand the real-time toxic level .

Result of Action

The compound exhibits potent antifungal activity, particularly against Candida spp., including several multidrug-resistant strains . It has shown minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL .

Action Environment

Eigenschaften

IUPAC Name |

4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-24(2,3)18-9-6-16(7-10-18)22(29)26-19-14-17(8-11-21(19)30-4)20-15-28-13-5-12-25-23(28)27-20/h5-15H,1-4H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTXMUQSVSVUIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2471610.png)

![3,4-diethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2471617.png)

![3-(4-fluorobenzyl)-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471619.png)

![(2-bromophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2471625.png)

![N-(3,5-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2471627.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2471629.png)